molecular formula C23H21NO4S B11128896 1-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11128896
M. Wt: 407.5 g/mol
InChI Key: KEWJURFKHNCXPB-UHFFFAOYSA-N
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Description

1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a phenyl ring substituted with a methylsulfanyl group, and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a chromeno-pyrrole precursor with a phenyl derivative containing a methylsulfanyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the chromeno-pyrrole core or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Properties

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H21NO4S/c1-29-16-10-8-14(9-11-16)20-19-21(25)17-6-2-3-7-18(17)28-22(19)23(26)24(20)13-15-5-4-12-27-15/h2-3,6-11,15,20H,4-5,12-13H2,1H3

InChI Key

KEWJURFKHNCXPB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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